molecular formula C21H26N4O B2602926 N-(3-(3-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)-2-丙基戊酰胺 CAS No. 862811-57-2

N-(3-(3-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)-2-丙基戊酰胺

货号 B2602926
CAS 编号: 862811-57-2
分子量: 350.466
InChI 键: KHPCGFXTDMJATA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide” is a compound that belongs to the class of organic compounds known as imidazopyridines. These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . It has been identified as a selective DDR1 inhibitor .


Synthesis Analysis

The synthesis of this compound has been studied in the past. For instance, it has been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . In one method, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, and a topological polar surface area of 68.5 Ų .

科学研究应用

合成和药理潜力

该化合物属于咪唑并嘧啶的化学类别,已在科学研究的各个背景下进行了探索,主要集中于其合成和潜在药理应用。咪唑并[1,2-a]吡啶衍生物的合成,包括与本化合物类似的衍生物,由于其在药物化学中的相关性而被广泛研究。例如,咪唑并[1,2-a]吡啶的4-噻唑啉和4H-1,2,4-三唑衍生物的合成已被研究用于潜在的抗惊厥活性,一些衍生物显示出对MES诱发的癫痫发作的显着活性 (Cesur & Cesur, 1994)。类似地,2-甲基咪唑并[1,2-a]吡啶取代的2-氨基嘧啶衍生物已被合成并评估其细胞毒活性和CDK抑制剂活性,揭示了具有有希望的细胞毒活性和选择性的化合物 (Vilchis-Reyes 等,2010)

化学合成和结构阐明

该化合物的结构框架有利于杂环化学的探索,从而能够创建具有潜在生物活性的多种衍生物。对N-(嘧啶-2-基)亚胺的分子内杂环化的研究导致了具有进一步化学转化和药物开发探索潜力的化合物的合成 (Sokolov & Aksinenko, 2009)。此外,高效的微波介导合成技术已被用来创建基于苯并噻唑和苯并咪唑的杂环,展示了该化学类别中快速合成复杂分子的多功能性和潜力 (Darweesh 等,2016)

生物学评估和活性筛选

咪唑并嘧啶的药理探索延伸到评估它们作为抗肿瘤、抗炎和镇痛剂的潜力。N-芳基、吡啶和吡嗪稠合嘧啶酮的新型合成为创建具有多种生物活性的化合物开辟了途径,为开发新的治疗剂铺平了道路 (Friary 等,1993)。此外,由吡唑并[3,4-d]嘧啶-4(5H)-酮合成的化合物已被合成并筛选出抗癌和抗5-脂氧合酶活性,突出了该化学类别在解决一系列疾病中的潜力 (Rahmouni 等,2016)

作用机制

This compound has been identified as a selective DDR1 inhibitor, which means it inhibits the kinase activity of DDR1 .

未来方向

The future directions for this compound could involve further structural modification to achieve selective dual inhibition of DDR1 and DDR2 . Additionally, the synthesis of imidazo[1,2-a]pyridines from various substrates is a topic of ongoing research .

属性

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-4-8-16(9-5-2)20(26)23-18-11-6-10-17(14-18)19-15(3)25-13-7-12-22-21(25)24-19/h6-7,10-14,16H,4-5,8-9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCGFXTDMJATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。